![molecular formula C21H25NO4 B558043 [(S)-4-苄氧基-α-甲酰苯乙基]氨基甲酸叔丁酯 CAS No. 82689-15-4](/img/structure/B558043.png)

[(S)-4-苄氧基-α-甲酰苯乙基]氨基甲酸叔丁酯

描述

Synthesis Analysis

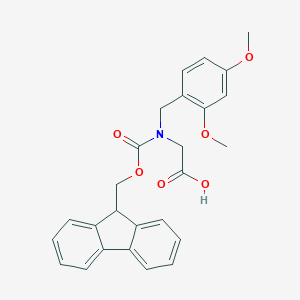

The synthesis of [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester could potentially involve transesterification, a useful transformation in organic synthesis . Transesterification of β-keto esters, which contain both electrophilic and nucleophilic sites, is a common method in synthetic chemistry . The reaction likely proceeds via an enol intermediate or the formation of an acylketene intermediate .Molecular Structure Analysis

While specific structural information for [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester is not available, carbamic acid, a related compound, is known to be a planar molecule . The carbamoyl functional group RR′N–C(=O)–, which is part of the carbamic acid molecule, could also be present in [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester .Chemical Reactions Analysis

The chemical reactions involving [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester could include transesterification . This process is commonly used in the synthesis of compounds of pharmaceutical importance and for biodiesel production .科学研究应用

合成和化学性质

- (S)-4-苄氧基-α-甲酰苯乙基]氨基甲酸叔丁酯用于合成各种化合物。例如,其衍生物用于非对映选择性分子内 α-酰胺烷基化反应,以不对称合成吡咯并[2,1-a]异喹啉 (E. Garcia 等人,2006 年)。

- 该化合物还参与了叔丁基氨基甲酸酯、酯和醚的环保脱保护方法的开发,在各种化学合成中展示了温和的反应条件和良好的选择性 (Bryan Li 等人,2006 年)。

在聚合物科学中的应用

- 在聚合物科学领域,(S)-4-苄氧基-α-甲酰苯乙基]氨基甲酸叔丁酯的衍生物已被合成并评估了阴离子开环聚合行为,促进了新型聚碳酸酯的开发 (F. Sanda 等人,2001 年)。

晶体学研究

- 该化合物及其衍生物一直是晶体学研究的主题。例如,相关化合物(9-乙基-9H-咔唑-3-基)-氨基甲酸叔丁酯的晶体结构通过 X 射线衍射确定,提供了对分子构象和相互作用的见解 (R. Kant 等人,2015 年)。

作用机制

Mode of Action

The compound is used as an effective coupling reagent for the synthesis of linear and cyclic peptides by both solution and solid-phase peptide synthesis . It mediates amide bond formation with remarkable resistance to racemization .

Biochemical Pathways

The compound plays a crucial role in the synthesis of complex natural products such as ramoplanin A2, ramoplanose aglycon, ustiloxin, and teicoplanin aglycon .

Result of Action

The compound’s primary result of action is the formation of amide bonds with remarkable resistance to racemization . This property makes it an effective coupling reagent in peptide synthesis .

Action Environment

属性

IUPAC Name |

tert-butyl N-[(2S)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,14,18H,13,15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSOSKGFUOFMCP-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)